molecular formula C10H19NO5 B8138311 2-[3-(Boc-amino)propoxy]-acetic acid

2-[3-(Boc-amino)propoxy]-acetic acid

Cat. No.: B8138311
M. Wt: 233.26 g/mol
InChI Key: SWDFEEWXMOZGJM-UHFFFAOYSA-N
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Description

2-[3-(Boc-amino)propoxy]-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Boc-amino)propoxy]-acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Ether Formation: The protected amino compound is then reacted with 2-bromoacetic acid to form the ether linkage. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound. This can be achieved using aqueous sodium hydroxide (NaOH) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Boc-amino)propoxy]-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ether linkage.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

    Hydrolysis: Sodium hydroxide (NaOH), water, reflux

    Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

    Hydrolysis: 2-[3-(Amino)propoxy]-acetic acid

    Deprotection: 2-[3-(Amino)propoxy]-acetic acid

Scientific Research Applications

2-[3-(Boc-amino)propoxy]-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(Boc-amino)propoxy]-acetic acid depends on its specific application. In drug development, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active drug. The molecular targets and pathways involved would depend on the specific drug being developed.

Comparison with Similar Compounds

2-[3-(Boc-amino)propoxy]-acetic acid can be compared with other similar compounds, such as:

    2-[3-(Boc-amino)propoxy]-propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

    2-[3-(Boc-amino)propoxy]-butanoic acid: Similar structure but with a butanoic acid group instead of acetic acid.

    2-[3-(Boc-amino)propoxy]-benzoic acid: Similar structure but with a benzoic acid group instead of acetic acid.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-5-4-6-15-7-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDFEEWXMOZGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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